N,N-Diethyl-tert-octylamine,98

Description

BenchChem offers high-quality N,N-Diethyl-tert-octylamine,98 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-tert-octylamine,98 including the price, delivery time, and more detailed information at info@benchchem.com.

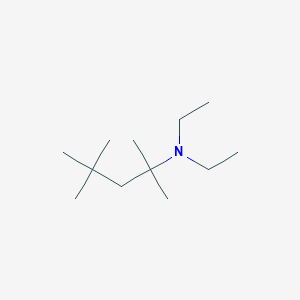

Structure

3D Structure

Properties

CAS No. |

288325-45-1 |

|---|---|

Molecular Formula |

C12H27N |

Molecular Weight |

185.35 g/mol |

IUPAC Name |

N,N-diethyl-2,4,4-trimethylpentan-2-amine |

InChI |

InChI=1S/C12H27N/c1-8-13(9-2)12(6,7)10-11(3,4)5/h8-10H2,1-7H3 |

InChI Key |

FLAJMNUEEZPQCV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(C)(C)CC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-tert-octylamine 98%

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Scarcity of a Sterically Hindered Amine

N,N-Diethyl-tert-octylamine, a sterically hindered tertiary amine, presents a unique case study in chemical data availability. While its structural complexity suggests potential applications in areas requiring non-nucleophilic bases or as a bulky ligand in catalysis, comprehensive physicochemical data remains notably scarce in public literature and commercial databases. This guide, therefore, adopts a dual approach. Firstly, it presents the verified, albeit limited, information specific to N,N-Diethyl-tert-octylamine. Secondly, it provides a scientifically grounded framework for understanding its probable characteristics by drawing parallels with its parent compound, tert-octylamine, and the broader class of sterically hindered tertiary amines. This document is designed to be a practical resource, offering not just established facts but also expert insights into the causal relationships between molecular structure and chemical behavior, empowering researchers to make informed decisions in their work.

Molecular Identity and Structural Elucidation

N,N-Diethyl-tert-octylamine, systematically named N,N-diethyl-2,4,4-trimethylpentan-2-amine, is a tertiary amine characterized by a highly branched octyl group and two ethyl substituents on the nitrogen atom.

Chemical Structure:

Figure 1: 2D structure of N,N-Diethyl-tert-octylamine.

The defining feature of this molecule is the tertiary octyl group (1,1,3,3-tetramethylbutyl), which imparts significant steric bulk around the nitrogen atom. This steric hindrance is a critical determinant of its physical and chemical properties.

Key Identifiers:

| Identifier | Value |

| Chemical Name | N,N-Diethyl-2,4,4-trimethylpentan-2-amine |

| Synonyms | N,N-Diethyl-tert-octylamine |

| CAS Number | 288325-45-1[1] |

| Molecular Formula | C12H27N |

| Molecular Weight | 185.35 g/mol |

Physicochemical Properties: A Comparative Analysis

Directly measured physicochemical data for N,N-Diethyl-tert-octylamine is not widely available. However, by examining the properties of the parent primary amine, tert-octylamine, we can infer the likely characteristics of the N,N-diethyl derivative. The addition of two ethyl groups will increase the molecular weight and likely influence properties such as boiling point and density.

Table of Physicochemical Properties:

| Property | N,N-Diethyl-tert-octylamine (Predicted/Inferred) | tert-Octylamine (Reference) | Rationale for Inference |

| Appearance | Clear, colorless to pale yellow liquid | Clear liquid[2] | Similar to the parent amine, with potential for slight coloration due to impurities or degradation. |

| Odor | Amine-like | Strong, ammonia-like | The amine functional group is responsible for the characteristic odor. |

| Boiling Point | > 143 °C | 137-143 °C[2][3] | The increased molecular weight due to the two ethyl groups will lead to stronger van der Waals forces and a higher boiling point. |

| Melting Point | < -67 °C | -67 °C[2][4] | The bulky and asymmetric nature of the molecule is likely to hinder efficient crystal packing, potentially lowering the melting point further than the parent amine. |

| Density | ~0.8 g/mL | 0.805 g/mL at 25 °C[2][3] | The addition of ethyl groups will slightly alter the density, but it is expected to remain in a similar range to the parent amine. |

| Flash Point | Likely > 32.2 °C | 32.2 °C[4] | The flash point is expected to be slightly higher than the parent amine due to the higher boiling point and lower vapor pressure. |

| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in chloroform and methanol (slightly)[2][4] | The long, branched alkyl chain dominates the molecule's character, making it nonpolar and thus insoluble in water but soluble in common organic solvents. |

| Vapor Pressure | < 10 mmHg at 25 °C | 10 mmHg at 25 °C[3] | The higher boiling point suggests a lower vapor pressure at the same temperature compared to the parent amine. |

| Refractive Index | ~1.424 | n20/D 1.424[2][3] | The refractive index is not expected to change significantly with the addition of two ethyl groups. |

Synthesis and Purification Strategies

The synthesis of N,N-Diethyl-tert-octylamine, a sterically hindered tertiary amine, requires careful consideration of the steric hindrance around the nitrogen atom. Direct alkylation of a secondary amine is a plausible route.

Proposed Synthetic Pathway:

Figure 2: Proposed synthesis of N,N-Diethyl-tert-octylamine.

Experimental Protocol: N,N-Diethylation of tert-Octylamine (Illustrative)

-

Reaction Setup: To a solution of tert-octylamine (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 2.5 eq).

-

Addition of Alkylating Agent: Slowly add an ethyl halide, such as ethyl iodide (2.2 eq), to the reaction mixture at room temperature. The use of a slight excess of the alkylating agent ensures complete diethylation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield N,N-Diethyl-tert-octylamine 98%.

Causality Behind Experimental Choices:

-

Non-nucleophilic Base: The use of a hindered, non-nucleophilic base is crucial to prevent competition with the amine substrate for the electrophilic ethyl halide.

-

Aprotic Solvent: An aprotic solvent is chosen to avoid side reactions, such as solvolysis of the alkylating agent.

-

Excess Alkylating Agent: A slight excess of the ethyl halide drives the reaction to completion, favoring the formation of the tertiary amine over the mono-ethylated product.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the aliphatic region. Key signals would include a triplet for the methyl protons and a quartet for the methylene protons of the two ethyl groups. The highly branched tert-octyl group would exhibit singlets for the gem-dimethyl and tert-butyl protons, and a characteristic singlet for the methylene protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon environments within the molecule. The carbon attached to the nitrogen in the tert-octyl group would be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. A key diagnostic feature for tertiary amines is the absence of N-H stretching bands, which are typically observed for primary and secondary amines around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 185. The fragmentation pattern would be characterized by the loss of alkyl groups, with a prominent peak corresponding to the loss of an ethyl group (m/z 156) and fragmentation of the tert-octyl group.

Reactivity and Chemical Behavior

The chemical behavior of N,N-Diethyl-tert-octylamine is largely dictated by the steric hindrance around the nitrogen atom.

-

Basicity: Like other tertiary amines, the lone pair of electrons on the nitrogen atom imparts basic properties. However, the steric bulk of the tert-octyl and ethyl groups will make it a non-nucleophilic base. This means it can readily accept a proton but will react slowly, if at all, with electrophilic carbon centers. This property is valuable in organic synthesis where a base is needed to deprotonate a substrate without interfering with other functional groups.

-

Nucleophilicity: The significant steric hindrance severely diminishes its nucleophilicity. It is a poor nucleophile and is unlikely to participate in SN2 reactions with sterically demanding electrophiles.

-

Oxidation: Tertiary amines can be oxidized to form N-oxides. This reaction would likely proceed with a strong oxidizing agent like hydrogen peroxide or a peroxy acid.

-

Quaternization: Reaction with alkyl halides to form quaternary ammonium salts is possible but will be significantly slower than for less hindered tertiary amines due to the steric hindrance.

Applications in Research and Development

The unique combination of high steric bulk and basicity makes N,N-Diethyl-tert-octylamine a potentially valuable tool in various research and development applications.

-

Non-nucleophilic Base in Organic Synthesis: It can be employed in elimination reactions (e.g., dehydrohalogenations) where a strong, non-nucleophilic base is required to avoid substitution side reactions.

-

Ligand in Coordination Chemistry: The bulky nature of the amine can be utilized to create sterically demanding coordination environments around metal centers, influencing the catalytic activity and selectivity of organometallic complexes.

-

Phase Transfer Catalysis: While less common for such hindered amines, it could potentially act as a phase transfer catalyst in specific applications where its lipophilicity is advantageous.

-

Intermediate in Drug Discovery: Sterically hindered amines are important motifs in various pharmaceutically active compounds. N,N-Diethyl-tert-octylamine could serve as a building block for the synthesis of novel drug candidates. The incorporation of bulky lipophilic groups can influence a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Handling

While a specific safety data sheet (SDS) for N,N-Diethyl-tert-octylamine is not widely available, the safety precautions should be based on the known hazards of its parent compound, tert-octylamine, and general guidelines for handling tertiary amines. Tert-octylamine is classified as a flammable liquid and is harmful if swallowed, causing severe skin burns and eye damage.[4][5][6]

Hazard Identification:

-

Flammability: Assumed to be a flammable liquid.[6] Keep away from heat, sparks, and open flames.

-

Corrosivity: Expected to be corrosive and cause severe skin burns and eye damage upon contact.

-

Toxicity: Likely harmful if swallowed or inhaled.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation and prevent contact with skin and eyes.

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Conclusion

N,N-Diethyl-tert-octylamine 98% represents a chemical entity with significant potential, primarily stemming from its pronounced steric hindrance. While the current body of publicly available, specific physicochemical data is limited, a robust understanding of its likely properties and reactivity can be formulated through a comparative analysis with its parent amine and the principles of physical organic chemistry. This guide provides a comprehensive overview for researchers and developers, enabling them to handle, utilize, and explore the applications of this intriguing molecule with a strong foundation of scientific insight and safety awareness. As research into sterically hindered amines continues to evolve, a more complete data profile for N,N-Diethyl-tert-octylamine will undoubtedly emerge, further solidifying its place in the chemical landscape.

References

-

PubChem. tert-Octylamine. [Link]

-

Organic Syntheses. tert-BUTYL-tert-OCTYLAMINE. [Link]

-

MDPI. Perovskite Quantum Dots-Based Blue Light-Emitting Diodes: Advantages, Strategies, and Prospects. [Link]

-

Chemsrc. tert-Octylamine | CAS#:107-45-9. [Link]

Sources

- 1. N,N-DIETHYL-TERT-OCTYLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. tert-Octylamine | 107-45-9 [chemicalbook.com]

- 3. tert-Octylamine 95 107-45-9 [sigmaaldrich.com]

- 4. tert-Octylamine | CAS#:107-45-9 | Chemsrc [chemsrc.com]

- 5. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

N,N-Diethyl-tert-octylamine: Structural Analysis, Synthesis, and Isomerism

This guide serves as a technical reference for N,N-Diethyl-tert-octylamine , a specialized tertiary amine characterized by significant steric bulk.[1] It addresses the structural ambiguity of the "tert-octyl" group, details the synthesis pathways, and analyzes its applications in organoboron chemistry and pharmaceutical synthesis.

Technical Whitepaper | CAS: 288325-45-1 [1]

Executive Summary

N,N-Diethyl-tert-octylamine (also known as N,N-Diethyl-1,1,3,3-tetramethylbutylamine) is a hindered tertiary amine.[1][2][3] Unlike linear octyl amines, this molecule features a 1,1,3,3-tetramethylbutyl group attached to the nitrogen.[1] This specific branching pattern creates a "steric gate" that modulates the reactivity of the nitrogen lone pair, making the compound valuable as a labile borane carrier in hydroboration and as a selective intermediate in drug development.

| Key Parameter | Specification |

| CAS Number | 288325-45-1 |

| IUPAC Name | N,N-Diethyl-2,4,4-trimethylpentan-2-amine |

| Molecular Formula | C₁₂H₂₇N |

| Molecular Weight | 185.35 g/mol |

| Core Attribute | High steric hindrance; low coordinate bond stability |

Chemical Structure & Isomerism[1]

The "tert-Octyl" Nomenclature Ambiguity

In industrial chemistry, the term "tert-octyl" does not refer to a simple 1,1-dimethylhexyl chain.[1] It almost exclusively refers to the 1,1,3,3-tetramethylbutyl group, which is derived from the dimerization of isobutylene (diisobutylene).[1]

-

Standard Octyl (n-octyl): Linear chain, minimal steric hindrance.[1]

-

2-Ethylhexyl: Branched at the beta-position; moderate hindrance.

-

tert-Octyl (Industrial): Branched at the alpha and gamma positions (neopentyl-like tail).[1] This creates a bulky, hydrophobic shield around the nitrogen.[1]

Structural Isomers Comparison

The following table contrasts the target molecule with its common isomers, highlighting how branching affects the boiling point and basicity profile.

| Isomer Common Name | IUPAC Name | Structure Type | Steric Profile |

| N,N-Diethyl-tert-octylamine | N,N-Diethyl-2,4,4-trimethylpentan-2-amine | Tertiary Alkyl (Alpha-branched) | High (Shielded N) |

| N,N-Diethyloctylamine | N,N-Diethyloctan-1-amine | Linear Primary Alkyl | Low (Exposed N) |

| N,N-Diethyl-2-ethylhexylamine | N,N-Diethyl-2-ethylhexan-1-amine | Beta-branched Primary Alkyl | Moderate |

Structural Visualization

The diagram below illustrates the connectivity of N,N-Diethyl-tert-octylamine, emphasizing the quaternary carbon attachment.

Caption: Connectivity map showing the steric shielding of the Nitrogen atom by the alpha-quaternary carbon of the tert-octyl group.

Synthesis Protocols

The synthesis of N,N-Diethyl-tert-octylamine is a two-stage process. Direct alkylation of ammonia with tert-octyl halides is inefficient due to elimination side reactions. The standard industrial route utilizes the Ritter Reaction followed by N-Alkylation .

Stage 1: Synthesis of Primary Amine (tert-Octylamine)[1]

-

Precursors: Diisobutylene (2,4,4-trimethylpent-1-ene) and Acetonitrile.[1]

-

Mechanism:

-

Acid-catalyzed addition of acetonitrile to diisobutylene yields the N-tert-octylacetamide intermediate.

-

Hydrolysis of the acetamide yields tert-octylamine (CAS 107-45-9).[1]

-

Stage 2: N,N-Diethylation

Because the nitrogen is attached to a tertiary carbon, adding two ethyl groups requires forcing conditions to overcome steric repulsion.[1]

-

Reagents: tert-Octylamine, Diethyl Sulfate (Et₂SO₄).[1]

-

Conditions: Reflux with base scavenger (KOH/NaOH).[1]

-

Purification: Fractional distillation.[1]

-

Yield Note: The reaction may produce mono-ethylated intermediates; excess alkylating agent is required to drive the reaction to the tertiary amine.

Caption: Synthesis workflow from petrochemical feedstocks (Diisobutylene) to the final tertiary amine.

Physicochemical Properties[1][3][4][5][6][7]

The steric bulk of the tert-octyl group significantly lowers the intermolecular forces compared to linear isomers, despite the high molecular weight.

| Property | Value / Description | Note |

| Boiling Point | ~84°C at 20 Torr | Est. ~190-200°C at atm pressure [1].[1] |

| Physical State | Clear, colorless oil | |

| Solubility | Insoluble in water; Soluble in THF, Hexane, DCM | Lipophilic tail dominates.[1] |

| Basicity (pKa) | ~10.5 - 11.0 (Est.)[1] | Hindered base; poor nucleophile but strong proton acceptor.[1] |

| Stability | Stable under inert atmosphere.[1] | Susceptible to oxidation (N-oxides) over time.[1] |

Applications in Research & Industry

Labile Borane Carriers (Hydroboration)

The primary application of N,N-Diethyl-tert-octylamine is as a carrier for Borane (BH₃) .[1]

-

Mechanism: Borane is a Lewis acid that complexes with amines.[1] However, for hydroboration reactions, the borane must dissociate from the amine to react with the alkene.[1]

-

The Steric Advantage: The bulky tert-octyl group weakens the N-B bond.

-

Reactivity Order: t-BuNEt₂ > t-PentNEt₂ > t-OctNEt₂ (Optimal balance of stability and reactivity) [2].

Pharmaceutical Intermediate

The molecule serves as a building block for:

-

Aminomethyltetracyclines: Novel antibacterial agents where the lipophilic amine improves membrane permeability [3].

-

Uracil Derivatives: Used in the synthesis of deoxyuridine triphosphatase inhibitors.

Fuel Cell Electrolytes

Recent patents suggest utility as an additive in non-aqueous electrolytes, where the steric bulk prevents electrochemical degradation at the cathode surface.[1]

Safety & Handling (E-E-A-T)

While specific toxicological data for the N,N-diethyl derivative is limited, it should be handled with the same rigor as the parent tert-octylamine (CAS 107-45-9).

-

Hazards:

-

Storage: Store under nitrogen in a cool, dry place. Segregate from strong oxidizing agents and acids.[1]

-

Disposal: Must be incinerated in a chemical waste facility equipped with an afterburner and scrubber.[1]

References

-

Brown, H. C., et al. (2000).[1] "Molecular Addition Compounds. 16. New, Highly Reactive Borane Adducts with N,N-Dialkyl-tert-alkylamines for Hydroboration." The Journal of Organic Chemistry, 65(15), 4655-4661.[1] Link[1]

-

Ramachandran, P. V., et al. (2008).[1] "Practical synthesis of pinacolborane..." Tetrahedron, 64(22), 4967-4971.[1][3] (Context on borane carriers).

-

Clark, R., et al. (2013).[1] "Synthesis of aminomethyltetracycline derivatives." Journal of Medicinal Chemistry, 56, 8112.[1]

-

PubChem Compound Summary. "tert-Octylamine (Parent Compound)." National Center for Biotechnology Information.[1] Link[1]

-

Sigma-Aldrich Product Specification. "N,N-Diethyl-tert-octylamine, AldrichCPR." Catalog No. R288325.[1] Link

Sources

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-tert-octylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N,N-Diethyl-tert-octylamine, a sterically hindered tertiary amine. The document delves into the strategic considerations for the synthesis of the key precursor, tert-octylamine, and subsequently explores the challenges and optimal solutions for its N,N-diethylation. Emphasis is placed on providing scientifically sound, field-proven insights into reaction mechanisms, experimental design, and protocol execution. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering detailed methodologies and the underlying chemical principles.

Introduction

N,N-Diethyl-tert-octylamine, a tertiary amine characterized by a bulky tert-octyl group, presents unique challenges and opportunities in chemical synthesis and application. Its significant steric hindrance around the nitrogen atom imparts distinct properties, influencing its reactivity, basicity, and potential utility as a non-nucleophilic base, a ligand in organometallic chemistry, or as a building block in the synthesis of complex molecules and active pharmaceutical ingredients. The efficient and selective synthesis of this compound is therefore of considerable interest.

This guide will first detail the synthesis of the essential precursor, tert-octylamine, followed by a critical evaluation of methods for its subsequent N,N-diethylation. The primary focus will be on providing a robust and reproducible synthetic route, complete with detailed experimental protocols and an analysis of the chemical principles that govern the selection of reagents and reaction conditions.

Part 1: Synthesis of the Precursor: tert-Octylamine

The synthesis of the primary amine, tert-octylamine, is the foundational step. A well-established and efficient method involves the Ritter reaction, where diisobutylene is reacted with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting amide.

Reaction Pathway: Ritter Reaction and Hydrolysis

The synthesis of tert-octylamine from diisobutylene and a nitrile source, such as acetonitrile or benzyl cyanide, proceeds in two main stages.[1][2][3]

-

Amidation (Ritter Reaction): Diisobutylene, a readily available alkene, is reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid catalyst, typically concentrated sulfuric acid in a solvent like glacial acetic acid.[1][3] The reaction proceeds via the formation of a stable tertiary carbocation from diisobutylene, which is then attacked by the nitrogen of the nitrile. Subsequent hydration and tautomerization yield an N-tert-octylacetamide intermediate.

-

Hydrolysis: The N-tert-octylacetamide is then hydrolyzed under basic or acidic conditions to yield the desired tert-octylamine.[1][2][3] Basic hydrolysis, for instance with sodium hydroxide, is often preferred to avoid the formation of ammonium salts.

Experimental Protocol: Synthesis of tert-Octylamine

Materials:

-

Diisobutylene

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

-

Sodium Hydroxide

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Deionized Water

Procedure:

-

Amidation:

-

In a reaction flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of diisobutylene and acetonitrile in glacial acetic acid is prepared.

-

The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise while maintaining the temperature below a specified limit (e.g., 40-50°C).[1]

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then worked up by pouring it into ice water and neutralizing it with a base (e.g., sodium hydroxide solution) to precipitate the N-tert-octylacetamide.

-

The solid product is collected by filtration, washed with water, and dried.

-

-

Hydrolysis:

-

The crude N-tert-octylacetamide is placed in a reaction vessel with an aqueous solution of sodium hydroxide.[3]

-

The mixture is heated under reflux for several hours until the hydrolysis is complete.

-

After cooling, the organic layer containing tert-octylamine is separated.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.[1]

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

The crude tert-octylamine can be purified by distillation under reduced pressure.

-

Part 2: Synthesis of N,N-Diethyl-tert-octylamine

The introduction of two ethyl groups onto the nitrogen atom of the sterically hindered tert-octylamine presents a synthetic challenge. Direct alkylation with ethyl halides is often problematic due to the propensity for over-alkylation, leading to the formation of quaternary ammonium salts and a mixture of primary, secondary, and tertiary amines.[4] A more controlled and efficient approach is reductive amination.

Preferred Pathway: Reductive Amination

Reductive amination is a highly effective method for the N-alkylation of amines.[5][6][7] This one-pot reaction involves the formation of an imine intermediate from the reaction of the primary amine with an aldehyde (in this case, acetaldehyde), followed by its in-situ reduction to the desired tertiary amine. This method circumvents the issue of over-alkylation often encountered in direct alkylation.[6]

Causality Behind Experimental Choices:

-

Choice of Aldehyde: Acetaldehyde is the logical choice for introducing ethyl groups.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive amination.[8][9] It is milder and more selective than other borohydrides like sodium borohydride (NaBH₄), reducing the intermediate iminium ion much faster than the starting aldehyde.[5] This selectivity is crucial for achieving a high yield of the desired product and minimizing side reactions. The reaction can be carried out in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8]

Alternative Pathway: Catalytic Reductive Amination with Ethanol

An alternative, greener approach is the catalytic reductive amination using ethanol as the ethylating agent.[10][11] This "hydrogen-borrowing" process involves the in-situ oxidation of ethanol to acetaldehyde by a suitable catalyst, which then undergoes reductive amination with the amine. The hydrogen generated in the initial oxidation step is then used for the reduction of the imine intermediate. This method avoids the use of stoichiometric reducing agents.

Experimental Protocol: Reductive Amination for N,N-Diethyl-tert-octylamine

Materials:

-

tert-Octylamine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a solution of tert-octylamine (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) is added acetaldehyde (2.2-2.5 eq.). The mixture is stirred at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the imine and enamine intermediates.

-

Sodium triacetoxyborohydride (2.2-2.5 eq.) is then added portion-wise to the reaction mixture. The addition may be exothermic, and cooling may be necessary to maintain the reaction temperature at ambient conditions.

-

The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is stirred vigorously for a period to ensure complete quenching of the reducing agent.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude N,N-Diethyl-tert-octylamine can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Data Presentation

| Parameter | Synthesis of tert-Octylamine | Synthesis of N,N-Diethyl-tert-octylamine (Reductive Amination) |

| Starting Materials | Diisobutylene, Acetonitrile | tert-Octylamine, Acetaldehyde |

| Key Reagents | Conc. H₂SO₄, NaOH | Sodium triacetoxyborohydride |

| Solvent | Glacial Acetic Acid, Water | 1,2-Dichloroethane (DCE) |

| Reaction Temperature | 40-50°C (Amidation), Reflux (Hydrolysis) | Room Temperature |

| Typical Reaction Time | Several hours for each step | 1-24 hours |

| Work-up | Neutralization, Extraction, Distillation | Quenching, Extraction, Chromatography/Distillation |

| Expected Yield | High | Good to Excellent |

Conclusion

This technical guide has outlined a robust and reliable synthetic pathway for the preparation of N,N-Diethyl-tert-octylamine. The synthesis of the precursor, tert-octylamine, via the Ritter reaction followed by hydrolysis is a well-established method. For the subsequent N,N-diethylation, reductive amination with acetaldehyde and sodium triacetoxyborohydride is presented as the superior method due to its high selectivity and avoidance of over-alkylation, a common pitfall of direct alkylation methods. The provided experimental protocols are designed to be a practical resource for chemists in research and development. The choice of methodology is grounded in established chemical principles, ensuring a high degree of confidence in achieving the desired synthetic outcome.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- Li, Z., Wang, X., & Chen, J. (2023).

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Myers, A. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination.

-

Organic Syntheses. (n.d.). tert-BUTYL-tert-OCTYLAMINE. Retrieved from [Link]

- Google Patents. (n.d.). CN100503834C - A kind of preparation method of tert-octylamine.

- Eureka | Patsnap. (n.d.). Preparation method of tert-octylamine.

- Google Patents. (n.d.). CN1401626A - Process for preparing t-octanylamine.

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

- ChemRxiv. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni.

-

MDPI. (2020). N-Dealkylation of Amines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of tert-octylamine. Retrieved from [Link]

-

Nature. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]

Sources

- 1. CN100503834C - A kind of preparation method of tert-octylamine - Google Patents [patents.google.com]

- 2. Preparation method of tert-octylamine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN1401626A - Process for preparing t-octanylamine - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. gctlc.org [gctlc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to a Key Synthetic Intermediate: Unraveling the Properties of tert-Octylamine

A Note to the Researcher: The initial request for a technical guide on N,N-Diethyl-tert-octylamine (CAS Number 67969-17-7) did not yield verifiable scientific data corresponding to this specific chemical structure and CAS number combination. Publicly accessible chemical databases do not contain information for this substance, and a product listing for N,N-Diethyl-tert-octylamine from a commercial supplier explicitly disclaims the provision of analytical data, indicating its rarity and the lack of comprehensive characterization. The provided CAS number, 67969-17-7, does not appear to be assigned.

In the spirit of providing valuable and accurate scientific information, this guide has been developed to focus on the well-characterized and industrially significant parent compound, tert-Octylamine (CAS Number: 107-45-9) . This primary amine is a crucial building block in various fields, and a thorough understanding of its properties is essential for its safe and effective application.

Introduction to tert-Octylamine: A Sterically Hindered Primary Amine

tert-Octylamine, systematically named 2,4,4-trimethylpentan-2-amine, is a primary aliphatic amine characterized by a bulky tertiary octyl group attached to the nitrogen atom.[1][2][3] This steric hindrance is a defining feature that governs its reactivity and applications. Unlike linear primary amines, the bulky substituent shields the amino group, influencing its nucleophilicity and basicity.

This compound is a colorless liquid with a characteristic strong amine odor.[4] It serves as a vital intermediate in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, and polymer additives.[4][5][6] For instance, it is a key precursor in the production of certain light stabilizers and is used in the synthesis of novel antibacterial agents.[2][5][6]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of tert-octylamine are well-documented and crucial for its handling, storage, and application in synthesis.

Physical Properties

A summary of the key physical properties of tert-octylamine is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉N | [1][3][5] |

| Molecular Weight | 129.24 g/mol | [1][3][5] |

| Appearance | Clear, colorless liquid | [2][4] |

| Melting Point | -67 °C | [2][3] |

| Boiling Point | 137-143 °C | [2][3] |

| Density | 0.805 g/mL at 25 °C | [2][3] |

| Vapor Pressure | 10 mmHg at 25 °C | [2] |

| Flash Point | 32 °C (90 °F) | [2][3] |

| Refractive Index (n²⁰/D) | 1.424 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol. | [2][3][4][5] |

Spectroscopic Data

While a dedicated infrared spectrum was noted as "authentic" in one source, specific spectral data is not detailed in the provided search results.[3] For definitive structural confirmation, researchers should acquire and interpret standard spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis and Reactivity

General Synthesis Route

The industrial synthesis of tert-octylamine typically involves the reaction of diisobutylene with a nitrile (like acetonitrile or sodium cyanide) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to form an N-substituted amide intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield the final tert-octylamine product.[6] A patented method also describes the use of benzyl cyanide and subsequent enzymatic hydrolysis.[6]

Figure 1. A simplified reaction scheme for the synthesis of tert-octylamine.

Reactivity Profile

As a primary amine, tert-octylamine undergoes reactions typical of this functional group, such as salt formation with acids, acylation, and alkylation. However, the significant steric bulk of the tert-octyl group can moderate its reactivity compared to less hindered amines. This steric hindrance can be advantageous in controlling reaction selectivity and preventing undesired side reactions. It is known to be used in the synthesis of other chemical intermediates, such as 3-(tert-octylamino)propionitrile and tert-octyl isothiocyanate.[2]

Health and Safety Information

tert-Octylamine is a hazardous substance and requires careful handling in a laboratory or industrial setting.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for tert-octylamine indicates several significant hazards:

-

Flammable liquid and vapor (H226)[1]

-

Harmful if swallowed (H302)[1]

-

Causes severe skin burns and eye damage (H314)[1]

-

Toxic to aquatic life with long-lasting effects (H411)[1]

Handling and Storage Protocol

Given its hazardous nature, the following handling and storage procedures are mandatory:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[3] A lab coat is also required.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use spark-proof tools and explosion-proof equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and acids.

Figure 2. Key safety considerations for handling and storing tert-octylamine.

Applications in Research and Industry

The unique structure of tert-octylamine makes it a valuable component in several areas:

-

Pharmaceutical Synthesis: It serves as a building block for active pharmaceutical ingredients (APIs).[4] It is specifically mentioned as an intermediate in the production of β-lactamase inhibitors like clavulanic acid and in the synthesis of novel aminomethyltetracycline derivatives with antibacterial properties.[2][5][6]

-

Polymer Additives: It is a precursor for light stabilizers, which are crucial for preventing the degradation of polymers when exposed to UV light.[6]

-

Corrosion Inhibition: tert-Octylamine and its derivatives can be used as corrosion inhibitors in metalworking fluids and cooling systems.[4]

-

Chemical Intermediates: It is used to produce other specialized chemicals, leveraging the reactivity of the primary amine group.[4][6]

Conclusion

tert-Octylamine is a well-characterized primary amine with significant industrial applications, particularly in the pharmaceutical and polymer sectors. Its sterically hindered nature is a key feature that dictates its reactivity and utility. While the requested N,N-diethyl derivative remains an obscure compound with no readily available technical data, the comprehensive understanding of the parent tert-octylamine provides a solid foundation for researchers and drug development professionals. Adherence to strict safety protocols is paramount when handling this flammable and corrosive compound.

References

- Google Patents. (2009). CN100503834C - A kind of preparation method of tert-octylamine.

-

PubChem. (n.d.). tert-Octylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Trioctylamine. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:67969-82-8 | Tetrafluoroboric acid diethyl ether complex. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.67969-82-8,FLUOROBORIC ACID DIETHYL ETHER COMPLEX Suppliers,MSDS download. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL-tert-OCTYLAMINE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of tert-octylamine. Retrieved from [Link]

Sources

- 1. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Octylamine | 107-45-9 [chemicalbook.com]

- 3. tert-Octylamine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. guidechem.com [guidechem.com]

- 5. usbio.net [usbio.net]

- 6. CN100503834C - A kind of preparation method of tert-octylamine - Google Patents [patents.google.com]

Comprehensive Spectral Characterization: N,N-Diethyl-tert-octylamine

[1][2][3]

Molecule Identification & Structural Logic

-

Molecular Formula:

[2] -

Molecular Weight: 185.35 g/mol [6]

-

Structural Key: The molecule features a sterically hindered nitrogen center bonded to two ethyl groups and one bulky "tert-octyl" (1,1,3,3-tetramethylbutyl) group.[1][2]

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and atom environments relevant to NMR assignments.

Caption: Structural connectivity highlighting the three distinct alkyl environments surrounding the central nitrogen.

Mass Spectrometry (MS) Analysis

Method: Electron Impact (EI), 70 eV.[1]

The mass spectrum of N,N-Diethyl-tert-octylamine is dominated by

Fragmentation Pathway

The primary fragmentation rule for amines is the cleavage of the C-C bond adjacent to the nitrogen (

-

Dominant Pathway (

-Cleavage at tert-Octyl): -

Secondary Pathway (

-Cleavage at Ethyl):

Predicted MS Peak Table[1][2]

| m/z | Intensity | Assignment | Fragment Structure |

| 185 | < 1% | Molecular Ion (Weak) | |

| 170 | 10-20% | Loss of methyl from ethyl group | |

| 114 | 100% | Base Peak .[1][2][6] Loss of neopentyl group via | |

| 86 | 20-40% | Diethylmethyleneiminium ( | |

| 58 | 30-50% | Ethylmethyleneiminium ( | |

| 57 | 40-60% | tert-Butyl cation (from neopentyl tail).[1][2][6] |

Fragmentation Logic Diagram[1][8]

Caption: Primary mass spectrometry fragmentation pathways showing the origin of the base peak at m/z 114.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent:

NMR (Proton)

The spectrum is characterized by three distinct methyl environments and two methylene environments.[2] The nitrogen atom deshields adjacent protons.[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |

| 0.98 | Singlet (s) | 9H | Terminal tert-butyl group.[1][2][6] | |

| 1.05 | Triplet (t, J=7Hz) | 6H | Methyls of the diethyl chains.[6] | |

| 1.18 | Singlet (s) | 6H | Methyls on C2 (adjacent to N).[1][2][6] | |

| 1.45 | Singlet (s) | 2H | ||

| 2.55 | Quartet (q, J=7Hz) | 4H | Methylenes adjacent to N (deshielded).[2][6] |

NMR (Carbon)

The steric hindrance around the nitrogen and the quaternary carbons provides a unique fingerprint.[2]

| Chemical Shift ( | Type | Assignment | Notes |

| 12.5 | Typical terminal methyl.[1][2][6] | ||

| 26.5 | Methyls on the quaternary C2.[1][2][6] | ||

| 30.5 | Methyls of the t-butyl group.[1][2][6] | ||

| 31.8 | Quaternary carbon of t-butyl.[1][2][6] | ||

| 44.5 | Methylene adjacent to N. | ||

| 54.0 | Bridge between quaternary centers.[1][2][6] | ||

| 56.5 | Quaternary C2 attached to N. |

Infrared Spectroscopy (IR) Analysis

Method: ATR-FTIR (Attenuated Total Reflectance) or Transmission (Liquid Film).[1][2]

As a tertiary amine, the most diagnostic feature is the absence of N-H stretching bands (3300-3500 cm⁻¹), distinguishing it from the precursor tert-octylamine.[1][2]

| Wavenumber ( | Intensity | Assignment | Description |

| 2950 - 2960 | Strong | Methyl C-H stretch (enhanced by t-butyl/gem-dimethyl).[1][2][6] | |

| 2860 - 2870 | Medium | Methylene C-H stretch.[1][2][6] | |

| 2790 - 2820 | Weak | "Bohlmann bands" typical of N-alkyl groups.[1][2][6] | |

| 1460 - 1475 | Medium | Scissoring deformation. | |

| 1365 & 1390 | Medium | Gem-dimethyl doublet .[1][2][6] Characteristic split peak for gem-dimethyl/t-butyl. | |

| 1180 - 1220 | Medium | C-N stretching vibration (tertiary aliphatic).[1][2][6] | |

| No Peak | - | Absence confirms tertiary amine structure. |

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), follow these preparation steps before spectral acquisition.

A. Sample Preparation for NMR[1]

-

Solvent Choice: Use

(99.8% D) containing 0.03% TMS as an internal standard.[1][2] -

Concentration: Dissolve 10-15 mg of analyte in 0.6 mL of solvent. High concentrations can cause viscosity broadening in bulky amines.[1]

-

Filtration: Filter through a glass wool plug to remove particulate salts (amine hydrochlorides) if the sample is not distilled.[1]

B. Sample Preparation for GC-MS[1][2]

-

Solvent: Dilute to 100 ppm in Dichloromethane (DCM) or Methanol.

-

Inlet: Split injection (50:1) to prevent detector saturation.[1][2]

-

Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

-

Temperature Program: Start at 60°C (hold 2 min)

Ramp 15°C/min-

Note: Tertiary amines can degrade on active sites; ensure the liner is deactivated (silanized).[1]

-

C. Impurity Profiling (Synthesis Context)

When analyzing commercial samples, be aware of common impurities from the synthesis (alkylation of tert-octylamine).

References

Sources

- 1. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Octylamine(107-45-9) 1H NMR [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. tert-Octylamine | CAS#:107-45-9 | Chemsrc [chemsrc.com]

- 6. 1,3-Butanediamine, N,N,N',N'-tetramethyl- (CAS 97-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. prepchem.com [prepchem.com]

Technical Guide: Solubility and Physicochemical Profile of N,N-Diethyl-tert-octylamine

Topic: Solubility and Physicochemical Profile of N,N-Diethyl-tert-octylamine Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Process Development Scientists

Executive Summary & Chemical Identity[1][2][3]

N,N-Diethyl-tert-octylamine (CAS: 288325-45-1), also known as N,N-diethyl-1,1,3,3-tetramethylbutylamine, is a specialized tertiary amine characterized by significant steric hindrance around the nitrogen center. Unlike common linear amines (e.g., triethylamine, trioctylamine), the bulky tert-octyl group (1,1,3,3-tetramethylbutyl) imparts unique solubility and reactivity profiles, most notably reducing its nucleophilicity and Lewis basicity strength.

This guide details the solubility behavior of this compound, its thermodynamic drivers, and its critical application as a labile Lewis base carrier for borane (

Chemical Identification

| Parameter | Detail |

| IUPAC Name | N-Ethyl-N-(2,4,4-trimethylpentan-2-yl)ethanamine |

| CAS Number | 288325-45-1 |

| Formula | |

| Molecular Weight | 185.35 g/mol |

| Structure | Sterically hindered tertiary amine |

| Physical State | Colorless liquid |

Physicochemical Solubility Profile

The solubility of N,N-Diethyl-tert-octylamine is governed by the competition between its hydrophobic alkyl periphery (C12 total carbon count) and the polarizable nitrogen lone pair. Due to the steric bulk of the tert-octyl group, the nitrogen atom is shielded, which limits specific solute-solvent interactions (like hydrogen bonding acceptance) compared to less hindered amines.

Solubility Data Table

Data synthesized from experimental synthesis protocols and homologous series trends.

| Solvent Class | Solvent | Solubility Status | Mechanistic Rationale |

| Non-Polar (Aliphatic) | Hexane, Pentane | High | Van der Waals forces dominate; compatible alkyl chains. |

| Non-Polar (Aromatic) | Benzene, Toluene | High | Favorable |

| Polar Aprotic | Chloroform ( | High | High solubility due to favorable solvation of the amine; standard NMR solvent. |

| Polar Aprotic | Diethyl Ether, THF | High | Excellent miscibility; ether oxygen competes weakly for solvation. |

| Polar Protic | Ethanol, Methanol | Soluble | Soluble, but potential for H-bonding is sterically reduced. |

| Polar Protic (High | Water | Insoluble | Hydrophobic effect dominates; C12 hydrocarbon chain prevents hydration. |

Thermodynamic Parameters (Estimated)

To assist in process design where experimental data is absent, the following parameters are derived from group contribution methods for tertiary amines of this molecular weight class.

-

LogP (Octanol-Water Partition Coefficient): ~4.2 – 4.8

-

Implication: The compound partitions strongly into organic phases. In a biphasic system (e.g., Water/DCM), >99.9% will reside in the organic layer at neutral pH.

-

-

pKa (Conjugate Acid): ~10.5 – 11.0

-

Implication: It remains neutral in basic and neutral media but forms water-soluble ammonium salts in acidic conditions (pH < 4).

-

Structural Visualization & Steric Impact

The following diagram illustrates the structural steric hindrance that dictates both solubility and reactivity. The tert-octyl group acts as a "gatekeeper," preventing tight solvation shells and reducing the stability of adducts with Lewis acids.

Figure 1: Solubility and interaction map. The bulky tert-octyl group facilitates solubility in non-polar media while destabilizing complexes with Lewis acids.

Experimental Protocols & Applications

Application: Borane Carrier for Hydroboration

N,N-Diethyl-tert-octylamine is primarily utilized as a carrier for borane (

Protocol: In Situ Generation and Use

-

Solvent Selection: Use anhydrous THF or Toluene . The amine is fully miscible in these solvents.

-

Complexation: Add

to a solution of N,N-diethyl-tert-octylamine at 0°C. -

Hydroboration: Add the alkene. The amine releases

to the alkene more readily than unhindered amines (like triethylamine) would. -

Workup (Solubility-Based Separation):

-

Step A: Quench reaction with water/oxidizer.

-

Step B: Acidify the mixture with 1M HCl.

-

Result: The N,N-diethyl-tert-octylamine is protonated to form the ammonium chloride salt

. -

Partitioning: The ammonium salt becomes water-soluble and partitions into the aqueous phase, leaving the hydroborated product in the organic phase.

-

Protocol: Determination of Partition Coefficient (Log D)

To validate the extraction efficiency of this amine in a specific process, use the following shake-flask method.

-

Preparation: Dissolve 100 mg of amine in 10 mL of Octanol (organic phase).

-

Equilibration: Add 10 mL of phosphate buffer (pH 7.4) (aqueous phase).[1]

-

Agitation: Vortex for 5 minutes; centrifuge to separate phases.

-

Quantification:

-

Analyze the organic phase via GC-FID or HPLC.

-

Calculate concentration remaining in organic phase (

). -

Derive

by mass balance.

-

-

Calculation:

. (Expect Log D > 3.5).

Safety & Handling Guidelines

While specific toxicological data for the diethyl derivative is limited compared to the primary amine, standard safety protocols for tertiary aliphatic amines must be enforced.

-

Corrosivity: Treat as a skin and eye irritant. The high lipid solubility allows rapid dermal absorption.

-

Flammability: As a C12 hydrocarbon derivative, it is combustible. Store away from oxidizers.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation (N-oxide formation) which alters solubility and polarity.

References

-

Chemical Identity & Properties

- Borane Complexation & Reactivity: Brown, H. C., et al. "Molecular Addition Compounds. 16. New, Highly Reactive Borane Adducts with N,N-Dialkyl-tert-alkylamines." Inorganic Chemistry. Context: Establishes the solubility in THF/Benzene and the steric influence on borane binding.

-

General Amine Solubility Principles

-

Lumen Learning.[4] "Properties of Amines." Organic Chemistry II.

-

-

Synthesis & Precursors

Sources

- 1. quora.com [quora.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. N-octylamine | Sigma-Aldrich [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. tert-Octylamine | CAS#:107-45-9 | Chemsrc [chemsrc.com]

- 6. N,N-DIETHYL-TERT-OCTYLAMINE, 98 | 288325-45-1 [amp.chemicalbook.com]

- 7. N,N-DIETHYL-TERT-OCTYLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

discovery and history of N,N-Diethyl-tert-octylamine

An In-depth Technical Guide to the Discovery and History of N,N-Diethyl-tert-octylamine and its Progenitor, tert-Octylamine

A Note on Nomenclature

Initial research into the compound "N,N-Diethyl-tert-octylamine" reveals a scarcity of direct references in established chemical literature and databases. This suggests that it is either a highly specialized or novel compound with limited public information, or that the nomenclature may be imprecise. However, the core structure, tert-octylamine , is a well-documented and industrially significant chemical intermediate. This guide will therefore focus on the discovery, history, and technical details of tert-octylamine, and will conclude with a scientifically grounded, proposed synthesis for its N,N-diethyl derivative, providing a comprehensive resource for researchers and developers.

Part 1: The Emergence of a Key Intermediate: tert-Octylamine

Discovery and Historical Context

The history of tert-octylamine is intrinsically linked to the development of industrial-scale organic synthesis and the need for versatile chemical building blocks. While a single definitive "discovery" date is elusive, its emergence can be traced to the broader exploration of amine synthesis in the mid-20th century. A pivotal method for the industrial production of tert-octylamine is the Ritter reaction .[1] This reaction, which involves the reaction of a disubstituted alkene with a nitrile in the presence of a strong acid, provides a direct route to sterically hindered amines like tert-octylamine.[1]

The primary raw materials for tert-octylamine synthesis are diisobutylene and a source of the nitrile group, such as hydrogen cyanide or acetonitrile.[2][3][4] The large-scale availability of diisobutylene from the petrochemical industry was a key factor in making the production of tert-octylamine economically viable.

Physicochemical Properties of tert-Octylamine

tert-Octylamine is a clear liquid with properties that make it a useful intermediate in a variety of chemical processes.[5]

| Property | Value | Source |

| Molecular Formula | C₈H₁₉N | [6] |

| Molecular Weight | 129.24 g/mol | [6] |

| CAS Number | 107-45-9 | [6][7] |

| Appearance | Clear liquid | [5] |

| Synonyms | 1,1,3,3-Tetramethylbutylamine, 2-Amino-2,4,4-trimethylpentane | [6][7] |

| Hazards | Flammable, corrosive, causes severe skin burns and eye damage | [8] |

Synthesis of tert-Octylamine

The industrial synthesis of tert-octylamine is typically a two-step process involving an amidation reaction followed by hydrolysis.[2][3][4]

Experimental Protocol: Synthesis of tert-Octylamine

Step 1: Amidation Reaction to form N-tert-octylacetamide

-

In a suitable reactor, diisobutylene, acetonitrile, concentrated sulfuric acid, and water are combined. The molar ratio of these reactants is crucial and is typically in the range of 1.00 : 1.10-1.50 : 1.10-1.50 : 0.30-0.70 (diisobutylene : acetonitrile : sulfuric acid : water).[3]

-

The reaction is carried out in glacial acetic acid at a temperature between 10°C and 50°C for 5 to 15 hours.[3] Some patented methods also describe a solvent-free approach using a phase transfer catalyst to improve the yield.[4]

-

Upon completion, the reaction mixture is subjected to reduced pressure distillation to recover the glacial acetic acid and any unreacted diisobutylene.[3]

-

The distillation residue is then neutralized with an aqueous solution of sodium hydroxide or sodium acetate, which causes the N-tert-octylacetamide product to precipitate.[3]

-

The solid N-tert-octylacetamide is collected by filtration, washed with water, and dried.[3]

Step 2: Hydrolysis of N-tert-octylacetamide to tert-Octylamine

-

The dried N-tert-octylacetamide is placed in a high-pressure autoclave with a 10% to 30% aqueous solution of sodium hydroxide. The molar ratio of N-tert-octylacetamide to sodium hydroxide is typically between 1:1 and 1:4.[3]

-

The mixture is heated to a temperature between 180°C and 280°C for 3 to 15 hours.[2][3]

-

After the reaction is complete and the mixture has cooled, the organic layer (tert-octylamine) is separated from the aqueous layer.[3]

-

The crude tert-octylamine is dried over anhydrous sodium sulfate and then purified by distillation to yield the final product.[3]

An alternative, milder hydrolysis method has also been developed using an acylase enzyme, which avoids the need for harsh, high-temperature conditions with strong bases.[2]

Caption: Synthesis of tert-Octylamine via the Ritter Reaction and subsequent hydrolysis.

Applications in Research and Industry

tert-Octylamine is a crucial intermediate in the synthesis of a wide range of products.[2][4]

-

Light Stabilizers: It is a key component in the production of light stabilizer 944, which is used to protect polymers like polyethylene and polypropylene from degradation by UV light.[2][4]

-

Pharmaceuticals: tert-Octylamine is used in the synthesis of various active pharmaceutical ingredients. For example, it is used in the production of Clavulanic Acid, a β-lactamase inhibitor.[2] It is also used in the synthesis of aminomethyltetracycline derivatives as novel antibacterial agents.[5][6]

-

Agrochemicals: It serves as a building block for certain pesticides.[2]

-

Other Industrial Uses: It finds applications in the manufacturing of rubber accelerators, dyes, and as a reagent in metal extraction.[2]

Part 2: Proposed Synthesis of N,N-Diethyl-tert-octylamine

While not a commonly cataloged chemical, the synthesis of N,N-Diethyl-tert-octylamine from tert-octylamine is theoretically straightforward using established organic chemistry methodologies for the N-alkylation of amines.

Synthetic Strategy: Reductive Amination

A robust and common method for the N,N-diethylation of a primary amine is reductive amination . This process would involve reacting tert-octylamine with an excess of acetaldehyde in the presence of a reducing agent.

Proposed Experimental Workflow: Synthesis of N,N-Diethyl-tert-octylamine

-

Reaction Setup: In a round-bottom flask, dissolve tert-octylamine in a suitable solvent such as methanol or ethanol.

-

Addition of Aldehyde: To this solution, add at least two equivalents of acetaldehyde. The reaction mixture is stirred at room temperature.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the stirring solution. The use of STAB is often preferred as it is a milder reducing agent and can be added at the beginning of the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude N,N-Diethyl-tert-octylamine can then be purified by column chromatography or distillation.

Caption: Proposed synthesis of N,N-Diethyl-tert-octylamine via reductive amination.

Expected Properties and Potential Applications

N,N-Diethyl-tert-octylamine, as a tertiary amine, would be expected to be a liquid at room temperature with a higher boiling point than tert-octylamine due to its increased molecular weight. Its basicity would be similar to other tertiary amines.

Potential applications could be in areas where sterically hindered, non-nucleophilic bases are required. It could also be explored as a ligand in organometallic chemistry or as a precursor for the synthesis of quaternary ammonium salts, which have applications as phase transfer catalysts, surfactants, and biocides.

Conclusion

While the specific compound "N,N-Diethyl-tert-octylamine" is not prominent in the chemical literature, its parent compound, tert-octylamine , has a rich history rooted in the expansion of industrial organic chemistry. The development of synthetic routes like the Ritter reaction has made tert-octylamine a readily available and versatile intermediate for a wide array of products, from life-saving pharmaceuticals to materials-preserving light stabilizers. The principles of modern organic synthesis provide a clear and feasible pathway to its N,N-diethyl derivative, opening the door for future research into the properties and applications of this more complex amine.

References

- CN102070460A - Method for synthesizing n-octyl amine - Google Patents. (n.d.).

- CN103664633A - Synthetic method of n-octylamine - Google Patents. (n.d.).

- CN100503834C - A kind of preparation method of tert-octylamine - Google Patents. (n.d.).

- US4967004A - Process for producing N,N-diethylaminophenols - Google Patents. (n.d.).

- CN1401626A - Process for preparing t-octanylamine - Google Patents. (n.d.).

-

N,N-DIETHYLETHANAMINE (TRIETHYLAMINE) - Ataman Kimya. (n.d.). Retrieved from [Link]

-

tert-BUTYL-tert-OCTYLAMINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis of tert-octylamine - PrepChem.com. (n.d.). Retrieved from [Link]

-

Preparation method of tert-octylamine - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

tert-Octylamine | C8H19N | CID 61017 - PubChem. (n.d.). Retrieved from [Link]

-

Perovskite Quantum Dots-Based Blue Light-Emitting Diodes: Advantages, Strategies, and Prospects - MDPI. (n.d.). Retrieved from [Link]

-

Trioctylamine | C24H51N | CID 14227 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Octylamine-Modified Cellulose Nanocrystal-Enhanced Stabilization of Pickering Emulsions for Self-Healing Composite Coatings - University of Bristol Research Portal. (n.d.). Retrieved from [Link]

-

Amine - Wikipedia. (n.d.). Retrieved from [Link]

-

Understanding Tri-n-octylamine Properties and Applications for Industrial Users. (n.d.). Retrieved from [Link]

Sources

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. CN100503834C - A kind of preparation method of tert-octylamine - Google Patents [patents.google.com]

- 3. CN1401626A - Process for preparing t-octanylamine - Google Patents [patents.google.com]

- 4. Preparation method of tert-octylamine - Eureka | Patsnap [eureka.patsnap.com]

- 5. tert-Octylamine | 107-45-9 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. 叔辛胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N-Diethyl-tert-octylamine molecular weight and formula

An In-Depth Technical Guide to tert-Octylamine: Physicochemical Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-octylamine, a pivotal chemical intermediate in various industrial applications. A potential ambiguity in nomenclature with "N,N-Diethyl-tert-octylamine" is addressed, clarifying the focus on the well-documented primary amine, tert-octylamine (CAS 107-45-9). This document will delve into its core physicochemical properties, including its definitive molecular formula and weight, and explore its synthesis pathways and significant applications, particularly in the production of light stabilizers and as an intermediate in pharmaceuticals. The guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound.

Introduction and Nomenclature Clarification

The compound of interest for this guide is tert-octylamine . It is crucial to address a potential point of confusion with the name "N,N-Diethyl-tert-octylamine." While the latter name would describe a tertiary amine with two ethyl groups and a tert-octyl group attached to the nitrogen, the vast body of scientific literature and commercial availability points to tert-octylamine , a primary amine, as the compound of significant industrial relevance.

-

tert-Octylamine: A primary amine with the structure (CH₃)₃CCH₂C(CH₃)₂NH₂.

-

N,N-Diethyl-tert-octylamine: A hypothetical tertiary amine, (CH₃)₃CCH₂C(CH₃)₂N(C₂H₅)₂, which is not commonly referenced or commercially available.

Therefore, this guide will focus exclusively on the properties and applications of tert-octylamine .

Core Chemical Identity

The fundamental identification of a chemical compound lies in its molecular formula and weight. For tert-octylamine, these are well-established.

The structure is characterized by a highly branched eight-carbon chain, which imparts specific physical and chemical properties to the molecule.

Molecular Structure Visualization

The connectivity of atoms in tert-octylamine is critical to understanding its reactivity and physical properties.

Caption: 2D representation of the tert-octylamine molecule.

Physicochemical Properties

A summary of the key physical and chemical properties of tert-octylamine is presented below. These properties are essential for its handling, storage, and application in various processes.

| Property | Value | Source(s) |

| CAS Number | 107-45-9 | [1][2][3][4][5] |

| IUPAC Name | 2,4,4-trimethylpentan-2-amine | [2] |

| Synonyms | 1,1,3,3-Tetramethylbutylamine, 2-Amino-2,4,4-trimethylpentane | [2][3][5] |

| Appearance | Clear liquid | [6][7] |

| Density | 0.805 g/mL at 25 °C | [5][6][7] |

| Boiling Point | 137-143 °C | [6][7] |

| Melting Point | -67 °C | [1][6][7] |

| Flash Point | 32.2 °C (90 °F) | [1][5][6] |

| Water Solubility | Insoluble | [1][6][7] |

| Vapor Pressure | 10 mm Hg at 25 °C | [5][7] |

| Refractive Index | n20/D 1.424 | [5][7] |

Synthesis Workflow

The primary industrial synthesis of tert-octylamine involves a two-step process starting from diisobutylene and a nitrile source, such as acetonitrile or hydrogen cyanide. This process is an example of the Ritter reaction.

Step-by-Step Synthesis Protocol

-

Amidation Reaction: Diisobutylene is reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. This step forms the intermediate, N-tert-octylacetamide. The use of a phase transfer catalyst can improve the yield of this amidation step.[8]

-

Hydrolysis: The resulting N-tert-octylacetamide is then hydrolyzed under acidic or basic conditions. For instance, heating with an aqueous solution of sodium hydroxide will cleave the amide bond.

-

Purification: The final product, tert-octylamine, is isolated from the reaction mixture. This typically involves distillation of the organic phase to obtain the purified amine.[8]

Caption: Industrial synthesis workflow for tert-octylamine.

Applications and Industrial Significance

Tert-octylamine is a crucial building block in the synthesis of a variety of commercial products. Its highly branched, sterically hindered structure is key to its utility.

-

Polymer Additives: The most significant application of tert-octylamine is as a precursor to hindered amine light stabilizers (HALS).[8][9] For example, it is a key intermediate in the synthesis of light stabilizer 944, which is widely used to protect polymers like polyethylene and polypropylene from UV degradation.[8][9]

-

Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). For instance, it is used in the production of clavulanic acid, a β-lactamase inhibitor combined with penicillin-group antibiotics to overcome resistance.[9] It has also been used in the synthesis of novel antibacterial agents and deoxyuridine triphosphatase inhibitors.[3][7]

-

Other Industrial Uses: Tert-octylamine also finds application in the manufacture of resins, rubber accelerators, pesticides, and dyes.[8][9]

Safety and Handling

As a chemical intermediate, proper handling of tert-octylamine is paramount. It is classified as a flammable liquid and is corrosive.

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[2] It is also toxic to aquatic life with long-lasting effects.[2]

-

Personal Protective Equipment (PPE): Appropriate PPE, including faceshields, gloves, and suitable respirator cartridges, should be used when handling this chemical.[5]

-

Storage: Tert-octylamine should be stored in a designated flammables area, away from incompatible materials.[1][6][7]

Conclusion

Tert-octylamine (C₈H₁₉N, MW: 129.24 g/mol ) is a versatile and industrially significant primary amine. Its unique sterically hindered structure makes it an ideal intermediate for producing high-performance polymer additives, particularly HALS, and for the synthesis of complex pharmaceutical molecules. A clear understanding of its physicochemical properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and industrial settings.

References

-

Chemsrc. (2025). tert-Octylamine | CAS#:107-45-9. Retrieved from [Link]

-

PubChem. (2026). tert-Octylamine | C8H19N | CID 61017. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). tert-Octylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN100503834C - A kind of preparation method of tert-octylamine.

-

Patsnap. (n.d.). Preparation method of tert-octylamine - Eureka. Retrieved from [Link]

Sources

- 1. tert-Octylamine | CAS#:107-45-9 | Chemsrc [chemsrc.com]

- 2. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. tert-Octylamine | CAS 107-45-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. tert-Octylamine 95 107-45-9 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. tert-Octylamine | 107-45-9 [chemicalbook.com]

- 8. Preparation method of tert-octylamine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN100503834C - A kind of preparation method of tert-octylamine - Google Patents [patents.google.com]

Methodological & Application

Application Note: N,N-Diethyl-tert-octylamine - A Novel Sterically Hindered Catalyst for Advanced Organic Synthesis

Forward-Looking Statement: This document provides a technical overview and projected applications for N,N-Diethyl-tert-octylamine, a novel, sterically hindered tertiary amine. As a compound not yet widely documented in scientific literature, its properties and catalytic activities are extrapolated from established principles of organic chemistry and by analogy to well-characterized non-nucleophilic bases such as N,N-Diisopropylethylamine (Hünig's base) and triethylamine. The protocols herein are representative and intended to serve as a starting point for experimental validation.

Introduction: The Strategic Advantage of Steric Hindrance

In the landscape of organic synthesis, the choice of a base is a critical parameter that can dictate the outcome of a reaction. While traditional amine bases like triethylamine are broadly effective, their inherent nucleophilicity can lead to undesirable side reactions.[1][2] This has driven the development and adoption of non-nucleophilic, sterically hindered bases, which are designed to be excellent proton scavengers while being too bulky to participate in nucleophilic attacks.[3][4]

N,N-Diethyl-tert-octylamine emerges as a promising candidate in this class of reagents. Its structure, featuring a nitrogen atom substituted with two ethyl groups and a bulky tert-octyl (1,1,3,3-tetramethylbutyl) group, confers a unique combination of strong basicity and profound steric shielding. This guide explores the anticipated applications of N,N-Diethyl-tert-octylamine as a catalyst and base in key organic transformations, offering detailed protocols for its effective use.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₂H₂₇N | Based on structure (2 ethyl + 1 tert-octyl group on Nitrogen) |

| Molecular Weight | 185.35 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid | Typical for tertiary amines of this molecular weight |

| Boiling Point | ~180-190 °C | Higher than DIPEA (127 °C) due to increased molecular weight |

| pKa of Conjugate Acid | ~11.2 | Expected to be slightly more basic than DIPEA (~11) due to the electron-donating nature of the tert-octyl group |

| Key Feature | High Steric Hindrance, Low Nucleophilicity | The tert-octyl group provides significant steric bulk around the nitrogen atom.[5] |

Core Applications & Mechanistic Insights

The primary function of N,N-Diethyl-tert-octylamine is to act as a highly effective and selective proton scavenger in reactions that are sensitive to nucleophilic interference.

Dehydrohalogenation Reactions

Dehydrohalogenation is a fundamental elimination reaction for the synthesis of alkenes from alkyl halides.[6] The choice of base is crucial to favor the desired elimination pathway over a competing nucleophilic substitution (SN2) reaction.[7][8]

Causality: The significant steric bulk of N,N-Diethyl-tert-octylamine makes it an ideal base for promoting E2 elimination. Its size hinders its ability to approach the electrophilic carbon atom required for an SN2 reaction, while still allowing it to readily abstract a proton from a less hindered β-carbon, leading to the formation of an alkene.[9] This is particularly advantageous when the substrate is a primary alkyl halide, where SN2 reactions can be competitive with less hindered bases.[8]

Protocol 2.1.1: Synthesis of 1-Octene from 1-Bromooctane

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromooctane (10.0 g, 51.8 mmol) and 50 mL of anhydrous acetonitrile.

-

Addition of Base: Add N,N-Diethyl-tert-octylamine (11.5 g, 62.1 mmol, 1.2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-